molecular formula C9H14FN3O4S B1440143 N-(2-fluorobenzyl)-N-methylguanidine sulfate CAS No. 1185382-84-6

N-(2-fluorobenzyl)-N-methylguanidine sulfate

Cat. No. B1440143
CAS RN: 1185382-84-6
M. Wt: 279.29 g/mol
InChI Key: HEYQRAJMTFDAIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-fluorobenzyl halide with N-methylguanidine. The halide (such as a chloride or bromide) on the benzyl group would serve as a good leaving group, allowing the nitrogen in the guanidine to attack and form a bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a fluorine atom at the 2 position of the ring, and a guanidine group attached to the benzene ring via a methylene (-CH2-) group .


Chemical Reactions Analysis

As a guanidine derivative, this compound could participate in a variety of chemical reactions. Guanidines are known to be strong bases and nucleophiles, so they can participate in reactions such as acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a guanidine derivative, it would likely be a solid at room temperature and highly polar due to the presence of the guanidine group .

Scientific Research Applications

Drug Discovery and Development

Research into compounds similar to N-(2-fluorobenzyl)-N-methylguanidine sulfate has contributed significantly to drug discovery, particularly in the development of therapies for viral infections and cancer. For example, the synthesis and evaluation of various fluorobenzylguanidine analogs for targeting human norepinephrine transporter (hNET) have shown potential in imaging and therapy for neuroendocrine tumors (Zhang et al., 2013). Similarly, the development of fluorodopamine and fluorobenzylguanidine derivatives for PET imaging highlights their utility in diagnosing pheochromocytoma, a type of neuroendocrine tumor (Ilias et al., 2003).

Imaging Applications

Fluorobenzylguanidine derivatives have been investigated for their use in positron emission tomography (PET) and other imaging modalities to assess the function of the sympathetic nervous system and diagnose various conditions. For instance, studies on 6-[18F]-fluorodopamine (18F-DA) and its superiority over [131I]-metaiodobenzylguanidine (MIBG) in localizing metastatic pheochromocytoma showcase the potential of fluorine-labeled compounds in enhancing imaging techniques and diagnostic accuracy (Ilias et al., 2003).

Pharmacological and Biological Analysis

Research into compounds structurally related to N-(2-fluorobenzyl)-N-methylguanidine sulfate has also extended to the analysis of biological systems and mechanisms. For example, the study of sulfaguanidines and their inhibition on carbonic anhydrase isoforms provides insights into the biochemical pathways involved in diseases and potential therapeutic targets (Abdoli et al., 2023). This research is crucial for understanding the molecular basis of diseases and developing targeted treatments.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many guanidine derivatives are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYQRAJMTFDAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-N-methylguanidine sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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